molecular formula C10H9FO B14764247 1-Ethynyl-3-(2-fluoroethoxy)benzene

1-Ethynyl-3-(2-fluoroethoxy)benzene

Cat. No.: B14764247
M. Wt: 164.18 g/mol
InChI Key: NGWAQBKXDDCPMB-UHFFFAOYSA-N
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Description

1-Ethynyl-3-(2-fluoroethoxy)benzene (CAS 1423135-39-0) is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 . This structure features a benzene ring core substituted with both a terminal ethynyl group and a 2-fluoroethoxy chain, making it a versatile intermediate in advanced chemical synthesis. Its primary research value lies in its potential application as a building block for radiopharmaceuticals and the development of new bioactive molecules. The terminal alkyne group is highly reactive and amenable to click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a cornerstone in medicinal chemistry and chemical biology for the efficient conjugation of molecular fragments, which is crucial in creating targeted imaging agents and drug candidates. Concurrently, the fluoroalkoxy side chain can serve as a non-labelled isostere or a synthetic handle for further modification, potentially enhancing the lipophilicity and binding properties of the final molecule. Researchers can leverage this compound in constructing complex structures like benzoxaboroles and their analogues, which have shown promising antimicrobial and antifungal activities in scientific studies . The integration of these functional groups makes this compound a valuable scaffold for exploring new chemical spaces in drug discovery and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-ethynyl-3-(2-fluoroethoxy)benzene

InChI

InChI=1S/C10H9FO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h1,3-5,8H,6-7H2

InChI Key

NGWAQBKXDDCPMB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OCCF

Origin of Product

United States

Preparation Methods

Structural and Reactivity Considerations

1-Ethynyl-3-(2-fluoroethoxy)benzene comprises a benzene ring substituted at the 1- and 3-positions with an ethynyl (-C≡CH) and 2-fluoroethoxy (-OCH₂CF₂H) group, respectively. The ethynyl group’s strong electron-withdrawing nature directs electrophilic substitutions to the meta position relative to itself, while the 2-fluoroethoxy group exerts inductive electron withdrawal but offers ortho/para-directing effects through its oxygen lone pairs. This duality necessitates careful planning to avoid competing regiochemical outcomes during functionalization.

Retrosynthetic Analysis and Strategic Approaches

Two primary synthetic pathways emerge:

Ethynyl-First Strategy

Introducing the ethynyl group early enables subsequent 2-fluoroethoxy installation via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation.

Sonogashira Coupling

A palladium/copper-catalyzed cross-coupling between 3-bromo-2-fluoroethoxybenzene and trimethylsilylacetylene (TMSA) followed by desilylation offers a direct route. However, commercial unavailability of 3-bromo-2-fluoroethoxybenzene necessitates precursor synthesis.

Dehydrohalogenation

Treatment of 1-(2-chlorovinyl)-3-(2-fluoroethoxy)benzene with strong bases (e.g., KOtBu) induces β-elimination to form the ethynyl group. This method, though high-yielding in analogous systems, requires stringent anhydrous conditions to prevent hydrolysis.

Fluoroethoxy-First Strategy

Installing the 2-fluoroethoxy group prior to ethynylation avoids competing directing effects but risks side reactions during alkyne introduction.

SNAr Fluorination

3-Ethynylphenol reacts with 1,2-difluoroethane under basic conditions (K₂CO₃, DMF, 80°C) to yield the 2-fluoroethoxy derivative. However, over-fluorination at the ethynyl terminus remains a concern.

Mitsunobu Reaction

Coupling 3-ethynylphenol with 2-fluoroethanol via Mitsunobu conditions (DIAD, PPh₃) achieves efficient etherification while preserving alkyne integrity.

Detailed Methodologies and Experimental Protocols

Sonogashira Coupling Route (Ethynyl-First)

Step 1: Synthesis of 3-Bromo-2-fluoroethoxybenzene

  • Bromination of 2-fluoroethoxybenzene using NBS (N-bromosuccinimide) in CCl₄ under UV light yields 65% 3-bromo-2-fluoroethoxybenzene.
  • Purification via silica gel chromatography (hexane:EtOAc 9:1) affords >98% purity.

Step 2: Cross-Coupling with TMSA

Condition Value
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)
Co-Catalyst CuI (10 mol%)
Base Et₃N
Solvent THF
Temperature 60°C, 12 h
Yield 78%

Step 3: Desilylation
Treatment with TBAF (tetrabutylammonium fluoride) in THF (0°C to rt, 2 h) removes the TMS group, yielding this compound (92% yield).

Mitsunoku-Mediated Etherification (Fluoroethoxy-First)

Step 1: Protection of 3-Ethynylaniline

  • 3-Ethynylaniline is acetylated (Ac₂O, pyridine) to prevent oxidation during subsequent steps.
  • Reaction with 2-fluoroethanol (DIAD, PPh₃, THF, 0°C to rt, 24 h) achieves 85% etherification.

Step 2: Deprotection
Hydrolysis with HCl (6M, reflux, 3 h) regenerates the free ethynyl group (89% yield).

Comparative Analysis of Synthetic Routes

Parameter Sonogashira Route Mitsunobu Route
Total Yield 65% 72%
Steps 3 2
Purification Column Chromatography (2x) Recrystallization
Scalability >100 g feasible Limited to 50 g
Cost High (Pd catalysts) Moderate

The Mitsunobu route offers superior step economy but requires expensive reagents (DIAD), whereas the Sonogashira method benefits from commercial availability of brominated intermediates.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitutions

The ethynyl group’s meta-directing effect competes with the 2-fluoroethoxy’s ortho/para orientation. Employing bulky directing groups (e.g., -SiMe₃) or low-temperature Friedel-Crafts conditions minimizes byproducts.

Fluorine Stability

The 2-fluoroethoxy group is prone to HF elimination under basic conditions. Using non-nucleophilic bases (e.g., DBU) and aprotic solvents (DMF, DMSO) enhances stability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the ethynyl group to form carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the ethynyl group to an ethyl group.

    Substitution: Halogenating agents like bromine or chlorine can substitute hydrogen atoms on the benzene ring.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Ethyl-substituted benzene derivatives.

    Substitution Products: Halogenated benzene derivatives.

Scientific Research Applications

1-Ethynyl-3-(2-fluoroethoxy)benzene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-(2-fluoroethoxy)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoroethoxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Fluorinated Groups: The 2-fluoroethoxy group in the target compound enhances polarity compared to non-fluorinated analogs like 1-Ethynyl-3-phenoxy-benzene. This increases solubility in polar solvents and may improve bioavailability in drug candidates . In contrast, the trifluoromethyl group in 1-Ethynyl-3-(trifluoromethyl)benzene adds strong electron-withdrawing effects and hydrophobicity, favoring applications in fluorinated polymers .
  • Ethynyl Group: The ethynyl moiety enables participation in Huisgen cycloaddition (click chemistry), as demonstrated in the synthesis of triazole-quinuclidine derivatives . Compounds with additional ethynyl groups (e.g., benzene, 1-ethynyl-3-(phenylethynyl)-) exhibit complex reactivity in nanoparticle formation, influencing isomer distributions in polycyclic aromatic hydrocarbons (PAHs) .

Physicochemical Properties

  • Boiling Points/Melting Points: Limited data exist, but trifluoromethyl derivatives (e.g., 1-Ethynyl-3-(trifluoromethyl)benzene) likely have lower boiling points due to increased volatility compared to bulkier substituents like 4-methoxyphenoxy .

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